3-(4-Isopropoxyphenyl)propanenitrile

Description

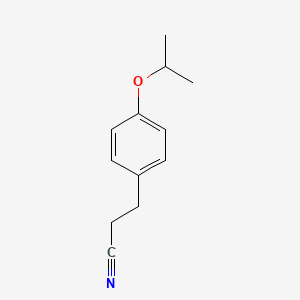

3-(4-Isopropoxyphenyl)propanenitrile is an aromatic nitrile derivative characterized by a propanenitrile backbone attached to a 4-isopropoxyphenyl group.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-(4-propan-2-yloxyphenyl)propanenitrile |

InChI |

InChI=1S/C12H15NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

KFRGJJLGJVWPCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)propanenitrile typically involves a multi-step process. One common method starts with the Friedel-Crafts alkylation of phenol with isopropyl bromide to form 4-isopropoxyphenol. This intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile under basic conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Isopropoxyphenyl)propanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific physicochemical properties.

Biological Studies: It serves as a probe in studying the interactions of nitrile-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Isopropoxyphenyl)propanenitrile with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

In contrast, electron-withdrawing groups (e.g., trifluoromethoxy , nitrile) stabilize negative charges, favoring nucleophilic attacks. Steric hindrance: Bulkier substituents (e.g., isobutyl ) may reduce reaction rates in sterically sensitive processes compared to smaller groups like methoxy .

Physicochemical Properties: The nitrile group contributes to high polarity, influencing boiling points and solubility in polar solvents. For example, 3-(4-methoxyphenoxy)propanenitrile exhibits moderate solubility in organic solvents due to its methoxy group . Fluorinated derivatives (e.g., 3f ) often display enhanced thermal stability and lipophilicity, making them valuable in drug design.

Applications: Chiral intermediates: Compounds like (R)-2-(4-isobutylphenyl)propanenitrile are pivotal in asymmetric synthesis. Coordination chemistry: Amino-substituted analogs (e.g., pyridylmethylamino propanenitrile) form stable metal complexes, useful in catalysis . Safety considerations: Nitriles with hydroxy or amino groups (e.g., 3-(4-hydroxy-3-methyl-phenyl)propanenitrile ) require stringent handling protocols due to toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.